Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a benzoate ester, and a trimethoxybenzoyl hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate typically involves multiple steps:
Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Hydrazine Moiety: The hydrazine group is introduced by reacting the pyrrolidinyl intermediate with hydrazine hydrate under controlled conditions.
Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is attached via an acylation reaction using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazine moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethoxybenzoyl hydrazine moiety may play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate can be compared with similar compounds such as:
Ethyl 4-{2,5-dioxo-3-[2-(3,4-dimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate: This compound has a similar structure but lacks one methoxy group, which may affect its reactivity and interactions.
Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxyphenyl)hydrazino]-1-pyrrolidinyl}benzoate: This compound has a phenyl group instead of a benzoyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-{2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-1-pyrrolidinyl}benzoate is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a pyrrolidine ring and a hydrazine moiety, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H20N4O5 and a molecular weight of approximately 372.38 g/mol. The presence of multiple functional groups, including the dioxo and hydrazino groups, suggests potential reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. This compound may demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Properties
Studies have shown that derivatives of ethyl benzoates possess antimicrobial activity. The specific compound has been evaluated for its efficacy against various bacterial strains. Preliminary results suggest it may inhibit the growth of certain Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in literature. This compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in biological models.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. The following table summarizes key findings:
Case Studies
- Antioxidant Activity : A study demonstrated that compounds structurally related to this compound exhibited significant antioxidant activity in cellular models exposed to oxidative stress.
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial proliferation.
- Anti-inflammatory Mechanism : Research highlighted the compound's ability to modulate inflammatory pathways in macrophages, leading to decreased levels of TNF-alpha and IL-6 upon treatment.
Properties
Molecular Formula |
C23H25N3O8 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[2-(3,4,5-trimethoxybenzoyl)hydrazinyl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H25N3O8/c1-5-34-23(30)13-6-8-15(9-7-13)26-19(27)12-16(22(26)29)24-25-21(28)14-10-17(31-2)20(33-4)18(11-14)32-3/h6-11,16,24H,5,12H2,1-4H3,(H,25,28) |
InChI Key |
YZGLZXPSIRQWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.